molecular formula C10H10N2O6 B1362340 Dimethyl 2-(3-nitropyridin-2-yl)malonate CAS No. 173417-34-0

Dimethyl 2-(3-nitropyridin-2-yl)malonate

Cat. No. B1362340
M. Wt: 254.2 g/mol
InChI Key: ZGJBYLKQNZJCFD-UHFFFAOYSA-N
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Description

Dimethyl 2-(3-nitropyridin-2-yl)malonate is a C-nitro compound with the molecular formula C10H10N2O6 and a molecular weight of 254.2 .


Molecular Structure Analysis

The InChI code for Dimethyl 2-(3-nitropyridin-2-yl)malonate is 1S/C10H10N2O6/c1-17-9(13)7(10(14)18-2)8-6(12(15)16)4-3-5-11-8/h3-5,7H,1-2H3 . This compound has a complex structure with multiple functional groups, including nitro groups and ester groups.


Physical And Chemical Properties Analysis

Dimethyl 2-(3-nitropyridin-2-yl)malonate has a molecular weight of 254.2 g/mol . Other physical and chemical properties such as boiling point, melting point, and density are not specified in the available resources.

Scientific Research Applications

1. Intermediary in Chemical Synthesis

Dimethyl 2-(3-nitropyridin-2-yl)malonate has been identified as an intermediary compound in the synthesis of various chemical structures. It is utilized in synthesizing chrysanthemic acid, which is a significant component in the production of pyrethroids, a class of synthetic insecticides resembling the natural pyrethrins produced by chrysanthemums. The structure and properties of intermediates like dimethyl 2-{(1S)-1-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-methyl-2-nitropropyl}malonate, among others, are crucial in the synthesis process (Baudoux et al., 1998).

2. Molecular Structure Studies

The compound has also been involved in studies focusing on molecular structures. Research on molecules like dimethyl {2-[3-(4-nitrophenyl)-1H-pyrazol-5-yl]ethyl}malonate monohydrate, which includes investigating the synthesis, molecular structure through techniques like NMR, single crystal X-ray diffraction, and ab initio calculations, highlights the complexity and potential of these compounds in various chemical applications (Jiménez-Cruz et al., 2003).

3. Introduction of Carbon Substituents onto Aromatic Nitro Compounds

Researchers have explored the use of dimethyl malonate as a one-carbon source, providing a novel method for introducing carbon substituents onto aromatic nitro compounds. This approach is significant in the synthesis of various organic compounds, offering a method to introduce a wide range of functional groups (Selvakumar et al., 2001).

4. Oxidative Addition to Styrenes

The compound is also involved in the oxidative addition to ring-substituted styrenes. This process leads to the formation of several products, including substituted dimethyl (2-oxo-2-phenylethyl) malonate. Understanding the mechanisms supporting the formation of these products opens doors to new synthetic pathways and applications (Nair et al., 1997).

5. Multicomponent Synthesis

The compound's role in multicomponent synthesis is also noteworthy. Multicomponent reactions are crucial in organic synthesis as they offer efficient ways to construct complex molecular frameworks. Studies on the multicomponent transformation involving dimethyl malonate in DMSO at room temperature demonstrate its significance in producing complex compounds with good yield (Ryzhkova et al., 2021).

Safety And Hazards

For safety measures, avoid contact with skin and eyes. Also, avoid the formation of dust and aerosols . In case of a fire, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide .

properties

IUPAC Name

dimethyl 2-(3-nitropyridin-2-yl)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O6/c1-17-9(13)7(10(14)18-2)8-6(12(15)16)4-3-5-11-8/h3-5,7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGJBYLKQNZJCFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=C(C=CC=N1)[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50381972
Record name Dimethyl 2-(3-nitropyridin-2-yl)malonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>38.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26727529
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Dimethyl 2-(3-nitropyridin-2-yl)malonate

CAS RN

173417-34-0
Record name Dimethyl 2-(3-nitropyridin-2-yl)malonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
C Ganser, E Lauermann, A Maderer… - Journal of Medicinal …, 2012 - ACS Publications
Tumor growth and metastasis are highly associated with the overexpression of protein kinases (PKs) regulating cell growth, apoptosis resistance, and prolonged cell survival. This study …
Number of citations: 51 pubs.acs.org

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